Cas no 26163-11-1 (2,6-DIMETHOXYBENZENETHIOL)

2,6-DIMETHOXYBENZENETHIOL 化学的及び物理的性質
名前と識別子
-
- 2,6-DIMETHOXYBENZENETHIOL
- 2,6-dimethoxybenzene-1-thiol
- 2,6-dimethoxythiophenol
- Benzenethiol,2,6-dimethoxy
- DTXSID10452399
- CS-0309313
- Benzenethiol, 2,6-dimethoxy-
- BBA16311
- 26163-11-1
- AKOS006290618
- EN300-173521
- A937218
- AT20891
- Z1198177412
- SCHEMBL1402629
-
- MDL: MFCD08437611
- インチ: InChI=1S/C8H10O2S/c1-9-6-4-3-5-7(10-2)8(6)11/h3-5,11H,1-2H3
- InChIKey: XFYHALUXZFWGQO-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C(=CC=C1)OC)S
計算された属性
- せいみつぶんしりょう: 170.04000
- どういたいしつりょう: 170.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 19.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 57.26000
- LogP: 1.99250
2,6-DIMETHOXYBENZENETHIOL セキュリティ情報
2,6-DIMETHOXYBENZENETHIOL 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2,6-DIMETHOXYBENZENETHIOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-173521-10.0g |
2,6-dimethoxybenzene-1-thiol |
26163-11-1 | 95% | 10g |
$1593.0 | 2023-05-03 | |
TRC | D462075-50mg |
2,6-Dimethoxybenzenethiol |
26163-11-1 | 50mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-173521-0.5g |
2,6-dimethoxybenzene-1-thiol |
26163-11-1 | 95% | 0.5g |
$271.0 | 2023-09-20 | |
1PlusChem | 1P002SEN-10g |
Benzenethiol, 2,6-dimethoxy- |
26163-11-1 | 95% | 10g |
$2031.00 | 2023-12-18 | |
1PlusChem | 1P002SEN-100mg |
Benzenethiol, 2,6-dimethoxy- |
26163-11-1 | 95% | 100mg |
$178.00 | 2023-12-18 | |
A2B Chem LLC | AB29327-5g |
Benzenethiol, 2,6-dimethoxy- |
26163-11-1 | 95% | 5g |
$1167.00 | 2024-04-20 | |
Ambeed | A529729-10g |
2,6-Dimethoxybenzenethiol |
26163-11-1 | 97% | 10g |
$3958.0 | 2024-04-20 | |
A2B Chem LLC | AB29327-100mg |
Benzenethiol, 2,6-dimethoxy- |
26163-11-1 | 95% | 100mg |
$139.00 | 2024-04-20 | |
A2B Chem LLC | AB29327-50mg |
Benzenethiol, 2,6-dimethoxy- |
26163-11-1 | 95% | 50mg |
$105.00 | 2024-04-20 | |
Aaron | AR002SMZ-2.5g |
Benzenethiol, 2,6-dimethoxy- |
26163-11-1 | 95% | 2.5g |
$1024.00 | 2023-12-14 |
2,6-DIMETHOXYBENZENETHIOL 関連文献
-
1. Reactivities of 2,6-dimethoxyphenyl methyl sulfide, selenide and telluride with their onium saltsMasahiro Asahara,Takuya Morikawa,Shin-ichi Nobuki,Tatsuo Erabi,Masanori Wada J. Chem. Soc. Perkin Trans. 2 2001 1899
-
Nicolas Busatto,Joseph L. Keddie,Peter J. Roth Polym. Chem. 2020 11 704
-
Nicolas Busatto,Joseph L. Keddie,Peter J. Roth Polym. Chem. 2020 11 704
2,6-DIMETHOXYBENZENETHIOLに関する追加情報
Comprehensive Guide to 2,6-DIMETHYLOXYBENZENETHIOL (CAS No. 26163-11-1): Properties, Applications, and Industry Insights
2,6-DIMETHOXYBENZENETHIOL (CAS No. 26163-11-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique thiol-functionalized aromatic structure. This sulfur-containing derivative of dimethoxybenzene exhibits remarkable reactivity, making it valuable for cross-coupling reactions and ligand synthesis. Recent studies highlight its potential in developing bioactive molecules, aligning with the growing demand for sustainable chemical building blocks in green chemistry initiatives.
The compound's electron-rich aromatic system paired with the nucleophilic thiol group enables diverse transformations, particularly in metal-catalyzed reactions – a hot topic in catalytic process optimization searches. Researchers frequently investigate its role in creating chiral auxiliaries for asymmetric synthesis, addressing the pharmaceutical industry's need for enantioselective methodologies. Analytical data reveals its stability under inert atmospheres, though proper oxygen-sensitive material handling protocols remain essential, a common concern in air-free synthesis techniques discussions.
Industrial applications of 2,6-DIMETHOXYBENZENETHIOL extend to flavor and fragrance intermediates, where its methoxy-thiophenol structure contributes to complex olfactory profiles. This connects with rising consumer interest in synthetic aroma chemicals versus natural extracts. The compound's UV-absorbing properties also spark innovation in photostabilizer additives – a trending search term in material science forums exploring polymer degradation prevention strategies.
From a regulatory perspective, proper laboratory safety measures for thiol-containing compounds remain crucial, reflecting frequent searches about chemical storage best practices. The substance's moderate volatility requires vapor pressure management during handling, a technical aspect often queried in process chemistry communities. Recent patent analyses show growing utilization in electronic materials, particularly for conjugated molecular systems in organic semiconductors – a cutting-edge application aligning with flexible electronics industry trends.
Environmental considerations position 2,6-DIMETHOXYBENZENETHIOL as a candidate for biodegradation studies of methoxylated aromatics, addressing the green chemistry metrics frequently discussed in sustainability circles. Analytical methods like HPLC quantification and GC-MS characterization provide reliable detection, responding to common queries about aromatic thiol analysis techniques. The compound's crystalline form at room temperature facilitates purification protocols, an operational advantage for process scale-up considerations.
Emerging research explores its derivatives as enzyme inhibitors, connecting to popular searches about targeted drug discovery. The ortho-dimethoxy configuration influences molecular docking behaviors, a subject of interest in computational chemistry discussions. Supply chain data indicates increasing availability through custom synthesis providers, reflecting the specialty chemicals market's growth. Proper waste stream management protocols ensure compliance with chemical disposal regulations – a critical operational aspect frequently searched by EHS professionals.
In material science applications, the compound's chelating ability enables development of metal-organic frameworks (MOFs), a trending topic in porous material research. Its ligand properties show promise in catalyst design for C-H activation reactions – a transformative methodology dominating synthetic chemistry publications. Thermal stability studies up to 150°C support its use in high-temperature processes, addressing common queries about heat-resistant intermediates.
The global market for functionalized benzenethiols shows steady growth, with 2,6-DIMETHOXYBENZENETHIOL occupying a niche in high-value fine chemicals. Recent advancements in continuous flow chemistry have improved its synthesis efficiency, responding to industry demands for process intensification. Quality control typically involves spectroscopic verification (FTIR, NMR) and chromatographic purity assessment – standard procedures frequently searched by QC chemists. The compound's structure-activity relationships continue to inspire innovation across multiple applied chemistry sectors.
26163-11-1 (2,6-DIMETHOXYBENZENETHIOL) 関連製品
- 7217-59-6(2-Methoxybenzenethiol)
- 18906-37-1(2,4-Dimethoxythiophenol)
- 1483-27-8(2,5-Dimethoxythiophenol)
- 1361750-14-2(Methyl 5-amino-2-(3,5-dichlorophenyl)isonicotinate)
- 2411237-14-2(1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene)
- 1261892-43-6(2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid)
- 2027333-23-7(5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine)
- 1187983-92-1(5-Iodo-1H-inden-2(3H)-one)
- 879313-82-3(1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)
- 397328-36-8(3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol)
